molecular formula C18H15F3N2O2 B5965411 N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide

N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide

カタログ番号 B5965411
分子量: 348.3 g/mol
InChIキー: ATYOSPWBBJBFKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide (DFB) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a proline-based inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus, and DFB has shown promising results in both in vitro and in vivo studies.

作用機序

N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide works by inhibiting the activity of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide increases the levels of these hormones, which leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control and has been shown to have cardiovascular benefits in patients with diabetes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. These include increased levels of GLP-1 and GIP, increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation.

実験室実験の利点と制限

N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has a number of advantages for use in lab experiments. It is a highly specific inhibitor of DPP-4 and has been shown to have low toxicity in both in vitro and in vivo studies. However, there are also limitations to its use. N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide is not currently available as a commercial drug, which may limit its accessibility for use in lab experiments.

将来の方向性

There are a number of potential future directions for research on N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. These include further studies on its safety and efficacy in animal models and humans, as well as studies on its potential use in combination with other diabetes medications. Additionally, there is potential for the development of new DPP-4 inhibitors based on the structure of N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide, which may have improved potency and selectivity. Finally, there is potential for the use of N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide in the treatment of other conditions, such as inflammatory bowel disease and Alzheimer's disease, which have been linked to DPP-4 activity.

合成法

N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of an amide bond between proline and 4-fluorobenzoic acid, followed by the addition of 2,4-difluoroaniline to the resulting intermediate. The final product is obtained through purification by column chromatography.

科学的研究の応用

N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been extensively studied for its potential application in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors such as N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose control and has been shown to reduce the risk of cardiovascular events in patients with diabetes.

特性

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-12-5-3-11(4-6-12)18(25)23-9-1-2-16(23)17(24)22-15-8-7-13(20)10-14(15)21/h3-8,10,16H,1-2,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYOSPWBBJBFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。